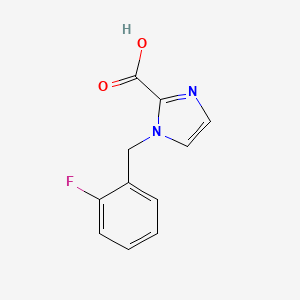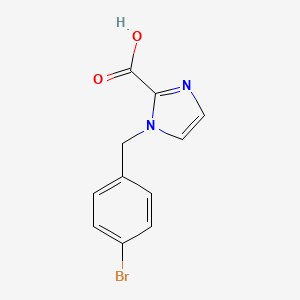
5-甲氧基松柏苷
描述
5-甲氧基松属甙是一种从植物中华唐松草 (Penthorum chinense Pursh) 中分离得到的黄酮类化合物 . 它的分子式为 C22H24O9,分子量为 432.43 g/mol . 该化合物以其潜在的生物活性而闻名,并在各种科学研究领域引起了人们的兴趣。
科学研究应用
5-甲氧基松属甙具有多种科学研究应用,包括:
化学: 它被用作黄酮类及其化学性质研究中的参考化合物。
生物学: 研究该化合物潜在的抗氧化和抗炎活性。
医学: 正在进行研究以探索其在治疗各种疾病中的潜在治疗作用。
工业: 它可能用于开发基于天然产物的药物和保健品。
作用机制
5-甲氧基松属甙的作用机制涉及它与各种分子靶点和途径的相互作用。据信,它通过以下方式发挥作用:
抗氧化活性: 通过清除自由基并减少氧化应激。
抗炎活性: 通过抑制促炎细胞因子和酶。
酶调节: 通过与参与代谢途径的特定酶相互作用。
生化分析
Biochemical Properties
5-MethoxyPinocembroside plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Additionally, 5-MethoxyPinocembroside interacts with antioxidant enzymes like superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative stress. These interactions highlight the compound’s potential in modulating inflammatory and oxidative stress responses .
Cellular Effects
5-MethoxyPinocembroside exerts various effects on different types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation by modulating cell signaling pathways such as the PI3K/Akt and MAPK pathways. Furthermore, 5-MethoxyPinocembroside influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. In normal cells, it enhances cellular metabolism by increasing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 5-MethoxyPinocembroside involves several key interactions at the molecular level. It binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This binding leads to the activation or inhibition of various enzymes, resulting in changes in gene expression and cellular function. For instance, 5-MethoxyPinocembroside has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-MethoxyPinocembroside have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat. In in vitro studies, the effects of 5-MethoxyPinocembroside on cellular function have been shown to persist for several hours after treatment, with long-term effects including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-MethoxyPinocembroside vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and antioxidant effects without significant toxicity. At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. The threshold for these toxic effects varies depending on the animal model used, but it is generally observed at doses exceeding 100 mg/kg .
Metabolic Pathways
5-MethoxyPinocembroside is involved in several metabolic pathways, including those related to flavonoid metabolism. It interacts with enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, which are involved in its biotransformation and elimination. These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 5-MethoxyPinocembroside is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to albumin in the bloodstream, facilitating its distribution to various tissues. Additionally, the compound can be actively transported into cells via specific transporters, where it accumulates in certain cellular compartments .
Subcellular Localization
The subcellular localization of 5-MethoxyPinocembroside is primarily in the cytoplasm and nucleus. It is directed to these compartments through specific targeting signals and post-translational modifications. In the cytoplasm, 5-MethoxyPinocembroside interacts with various enzymes and signaling molecules, while in the nucleus, it can modulate gene expression by interacting with transcription factors .
准备方法
合成路线和反应条件
5-甲氧基松属甙的合成通常涉及从天然来源如中华唐松草 (Penthorum chinense Pursh) 中提取 . 提取过程包括溶剂提取,然后使用色谱技术进行纯化。
工业生产方法
5-甲氧基松属甙的工业生产尚未有充分的文献记载,但通常遵循从植物来源进行大规模提取和纯化的原则。该过程可能涉及使用有机溶剂和先进的色谱方法以确保高纯度和产量。
化学反应分析
反应类型
5-甲氧基松属甙经历各种化学反应,包括:
氧化: 此反应会导致形成醌类和其他氧化衍生物。
还原: 还原反应可以将化合物转化为其相应的醇类或其他还原形式。
取代: 取代反应可以在甲氧基或分子上的其他反应位点发生。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化锂铝等还原剂。
取代: 取代反应可能涉及在特定条件下使用卤素或亲核试剂。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生醌类,而还原可以产生醇类。
相似化合物的比较
类似化合物
松属素 (Pinocembrin): 一种结构相似的黄酮类化合物,但缺少甲氧基。
柚皮素 (Naringenin): 另一种具有相似核心结构但功能基团不同的黄酮类化合物。
橙皮素 (Hesperetin): 一种具有相似生物活性但化学结构不同的黄酮类化合物。
独特性
5-甲氧基松属甙的独特之处在于它含有甲氧基,这可能有助于它与其他黄酮类化合物相比具有独特的生物活性和化学性质。
属性
IUPAC Name |
(2S)-5-methoxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O9/c1-28-15-7-12(29-22-21(27)20(26)19(25)17(10-23)31-22)8-16-18(15)13(24)9-14(30-16)11-5-3-2-4-6-11/h2-8,14,17,19-23,25-27H,9-10H2,1H3/t14-,17+,19+,20-,21+,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNVUIVTKIOLBO-YMTXFHFDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1C(=O)C[C@H](O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2s)-3-Phenyl-N~1~-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-Diamine](/img/structure/B3027924.png)




![1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine](/img/structure/B3027929.png)

![[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3027933.png)
![1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine](/img/structure/B3027934.png)
![2-[1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B3027937.png)
![1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B3027938.png)

![[1-(2-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027942.png)

